3-(Oxazol-5-yl)-2-oxopropanoic acid
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Overview
Description
3-(Oxazol-5-yl)-2-oxopropanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-5-yl)-2-oxopropanoic acid typically involves the formation of the oxazole ring followed by the introduction of the oxopropanoic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an amino alcohol with a carboxylic acid derivative can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(Oxazol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The oxazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Oxazol-5-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(Oxazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecule. These interactions can lead to changes in the biological activity of the compound, making it useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-(Oxazol-5-yl)acetic acid
- 4-(Oxazol-5-yl)benzoic acid
- 5-(Oxazol-5-yl)pentanoic acid
Uniqueness
3-(Oxazol-5-yl)-2-oxopropanoic acid is unique due to the presence of both the oxazole ring and the oxopropanoic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3-(1,3-oxazol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C6H5NO4/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3H,1H2,(H,9,10) |
InChI Key |
WOHPWKJREUTMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CC(=O)C(=O)O |
Origin of Product |
United States |
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